molecular formula C13H10Cl2O B14496009 2,5-Dichloro-2'-methoxy-1,1'-biphenyl CAS No. 64578-15-0

2,5-Dichloro-2'-methoxy-1,1'-biphenyl

Cat. No.: B14496009
CAS No.: 64578-15-0
M. Wt: 253.12 g/mol
InChI Key: KQYNLGWYAAWZBV-UHFFFAOYSA-N
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Description

2,5-Dichloro-2’-methoxy-1,1’-biphenyl is a polychlorinated biphenyl (PCB) derivative. PCBs are a group of synthetic organic chemicals that contain 209 individual chlorinated biphenyl compounds (known as congeners). These compounds are known for their chemical stability and resistance to heat, which made them useful in various industrial applications. due to their environmental persistence and potential health hazards, their production has been banned or restricted in many countries .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dichloro-2’-methoxy-1,1’-biphenyl typically involves nucleophilic aromatic substitution reactions. One common method starts with commercially available fluoroarenes, which undergo nucleophilic aromatic substitution with sodium methoxide to yield methoxylated products. This reaction provides good to excellent yields .

Another approach involves the Suzuki coupling of selected mono- and dimethoxy haloarenes with chlorinated phenylboronic acids. This method has been used to synthesize various methoxylated derivatives of PCBs .

Industrial Production Methods

Industrial production methods for biphenyl derivatives often involve large-scale reactions such as the Wurtz–Fittig reaction, Ullmann reaction, and Suzuki–Miyaura coupling. These methods are scalable and can produce significant quantities of the desired compounds .

Chemical Reactions Analysis

Types of Reactions

2,5-Dichloro-2’-methoxy-1,1’-biphenyl undergoes several types of chemical reactions, including:

    Electrophilic Aromatic Substitution: This reaction involves the substitution of an electrophile for a hydrogen atom on the aromatic ring.

    Nucleophilic Aromatic Substitution: This reaction involves the substitution of a nucleophile for a leaving group on the aromatic ring.

    Oxidation and Reduction: These reactions involve the gain or loss of electrons, respectively.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic aromatic substitution with chlorine can yield chlorinated biphenyl derivatives, while nucleophilic aromatic substitution with methoxide can yield methoxylated biphenyl derivatives .

Scientific Research Applications

2,5-Dichloro-2’-methoxy-1,1’-biphenyl has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: PCBs, including 2,5-Dichloro-2’-methoxy-1,1’-biphenyl, are studied for their effects on biological systems.

    Medicine: Research into the toxicological effects of PCBs has led to a better understanding of their impact on human health.

    Industry: Although the production of PCBs is restricted, they are still used in closed applications such as transformers and capacitors.

Mechanism of Action

The mechanism of action of 2,5-Dichloro-2’-methoxy-1,1’-biphenyl involves its interaction with biological molecules. PCBs are known to be metabolized by cytochrome P450 enzymes to hydroxylated PCBs (OH-PCBs). These metabolites can bind to and activate the aryl hydrocarbon receptor (AhR), leading to changes in gene expression and potential toxic effects .

Comparison with Similar Compounds

Similar Compounds

  • 3,3’-Dichloro-2,5-dimethoxy-1,1’-biphenyl
  • 3’,5-Dichloro-2,3-dimethoxy-1,1’-biphenyl
  • 2,2’-Dichloro-1,1’-biphenyl

Uniqueness

2,5-Dichloro-2’-methoxy-1,1’-biphenyl is unique due to its specific substitution pattern, which affects its chemical reactivity and biological activity. The presence of both chloro and methoxy groups on the biphenyl scaffold influences its interactions with enzymes and receptors, making it a valuable compound for studying the structure-activity relationships of PCBs .

Properties

CAS No.

64578-15-0

Molecular Formula

C13H10Cl2O

Molecular Weight

253.12 g/mol

IUPAC Name

1,4-dichloro-2-(2-methoxyphenyl)benzene

InChI

InChI=1S/C13H10Cl2O/c1-16-13-5-3-2-4-10(13)11-8-9(14)6-7-12(11)15/h2-8H,1H3

InChI Key

KQYNLGWYAAWZBV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2=C(C=CC(=C2)Cl)Cl

Origin of Product

United States

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